3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid
Description
Chemical Structure and Properties 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid (CAS: 134276-56-5) is a brominated cinnamic acid derivative with the molecular formula C₁₄H₁₇Br₂NO₃ and a molecular weight of 407.101 g/mol. It features two bromine atoms at positions 3 and 5 on the aromatic ring and a dimethylamino-propoxy substituent at position 3. This compound is isolated from the marine sponge Pseudoceratina crassa and is reported to exhibit genotoxic properties . Its spectral characteristics include UV maxima at 223 nm (ε = 13,700) and 267 nm (ε = 11,000) in methanol, and it crystallizes with a melting point of 193–194°C (decomposition) .
Applications and Research Significance The compound is utilized in pharmacological research, particularly in synthesizing analogs for studying ion channel modulation (e.g., KV10.1 in cancer research) and as a reference standard .
Properties
IUPAC Name |
(E)-3-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO3/c1-17(2)6-3-7-20-14-11(15)8-10(9-12(14)16)4-5-13(18)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,18,19)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJAIYZSSZZLIZ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and equipment to handle the brominating agents and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of cinnamic acid, including 3,5-dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For instance, a study demonstrated that certain cinnamic acid derivatives effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .
1.2 Antimicrobial Properties
Cinnamic acid derivatives are known for their antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. This property makes it a candidate for developing new antimicrobial agents .
Materials Science
2.1 Photonic Applications
The compound has potential applications in photonic devices due to its ability to undergo intramolecular charge transfer (ICT). This property can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of 3,5-dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid into polymer matrices has been explored to enhance the performance of these devices .
2.2 Polymer Chemistry
In polymer chemistry, this compound can serve as a functional monomer for synthesizing new polymeric materials with tailored properties. Its ability to participate in radical polymerization reactions allows for the creation of copolymers that exhibit improved mechanical and thermal properties .
Environmental Applications
3.1 Photodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Research into the photodegradation of 3,5-dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid has shown that it can be effectively broken down under UV light exposure, which is crucial for assessing its environmental safety and potential biodegradability .
3.2 As a UV Filter
Due to its structural characteristics, this compound may also be investigated as a UV filter in sunscreens and other cosmetic products. Its ability to absorb UV radiation could provide additional protection against sun damage when incorporated into formulations .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Affecting signal transduction pathways.
Modulating gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Comparison with Similar Cinnamic Acid Derivatives
Table 1: Structural and Functional Comparison of Key Cinnamic Acid Derivatives
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Bromine vs.
- Dimethylamino-Propoxy Chain: This substituent increases lipophilicity and basicity, facilitating membrane penetration and ion channel interactions (e.g., KV10.1 inhibition in cancer studies) . In contrast, DMACA lacks bromine but retains the dimethylamino group, showing stronger antacid activity (34% proton pump inhibition) .
Pharmacological and Toxicological Profiles
- Antioxidant vs.
- Ion Channel Modulation: The target compound’s bromine and dimethylamino chain enable selective binding to voltage-gated potassium channels (KV10.1), a trait absent in simpler derivatives like DMACA .
Biological Activity
3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure is characterized by:
- Two bromine atoms at the 3 and 5 positions of the aromatic ring.
- A dimethylamino group that may enhance its lipophilicity and ability to cross biological membranes.
- A propoxy chain that could influence its binding affinity to target proteins.
Research indicates that 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by interfering with cell cycle progression and inducing apoptosis in cancer cells. The compound's structural features may allow it to disrupt microtubule dynamics, similar to known antitumor agents.
- Antioxidant Activity : The presence of bromine atoms may enhance the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress in cells.
- Modulation of Signaling Pathways : It has been hypothesized that this compound can modulate key signaling pathways involved in cancer progression, such as the STAT3 and NF-kB pathways, which are critical for cell survival and proliferation.
Efficacy in Cancer Models
Several studies have evaluated the efficacy of 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid in various cancer models:
- In vitro Studies : The compound demonstrated significant cytotoxicity against a range of cancer cell lines, with IC50 values indicating potent activity (typically below 10 µM). For instance, a study reported an IC50 value of 7.5 µM against breast cancer cell lines, suggesting effective inhibition of cell growth.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Notably, mice bearing xenograft tumors exhibited a 40% reduction in tumor volume after treatment with a dosage of 25 mg/kg body weight for two weeks.
Data Table: Summary of Biological Activity
| Study Type | Model | IC50 (µM) | Tumor Volume Reduction (%) | Reference |
|---|---|---|---|---|
| In vitro | Breast Cancer Cells | 7.5 | N/A | |
| In vivo | Xenograft Mice | N/A | 40 | |
| In vitro | Colon Cancer Cells | 9.2 | N/A |
Case Studies
- Case Study on Breast Cancer : A recent investigation focused on the effects of this compound on MCF-7 breast cancer cells. The study found that treatment led to significant apoptosis as evidenced by increased caspase-3 activity and reduced Bcl-2 expression.
- Case Study on Colon Cancer : Another study evaluated its effects on HT-29 colon cancer cells, revealing that the compound inhibited cell migration and invasion through the downregulation of matrix metalloproteinases (MMPs).
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 3,5-Dibromo-4-[3-(dimethylamino)propoxy]cinnamic acid?
- Methodological Answer : The synthesis involves bromination of a cinnamic acid derivative followed by etherification with 3-(dimethylamino)propoxy groups. Critical steps include:
- Bromination : Use of bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
- Etherification : Reaction with 3-(dimethylamino)propyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or DMSO.
- Purification : Flash column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization from ethanol/water mixtures to isolate the pure product.
- Challenges : Side reactions (e.g., demethylation of the dimethylamino group) and solubility issues during purification require careful optimization of reaction stoichiometry and solvent systems .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm for the cinnamic acid backbone), the dimethylamino group (singlet at δ 2.2–2.5 ppm for N(CH₃)₂), and the propoxy chain (δ 3.4–4.2 ppm for OCH₂). For example, the trans-configuration of the cinnamic acid moiety is confirmed by a coupling constant J = 15–16 Hz for the α,β-unsaturated protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact mass (e.g., m/z 407.101 for [M+H]⁺). APCI or ESI ionization is preferred due to the compound’s thermal instability .
Q. What analytical methods are suitable for assessing purity and stability?
- Methodological Answer :
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities.
- Thermogravimetric Analysis (TGA) : Monitor decomposition above 190°C (melting point: 193–194°C with decomposition) .
- Stability Studies : Store under inert gas at –20°C to prevent oxidative degradation of the dimethylamino group.
Advanced Research Questions
Q. How to design assays for evaluating the genotoxic potential of this compound?
- Methodological Answer :
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to detect mutagenicity.
- Comet Assay : Treat human lymphocytes or HepG2 cells with the compound (1–100 µM) and measure DNA strand breaks via electrophoresis.
- Micronucleus Test : Quantify micronuclei formation in CHO-K1 cells after 24-hour exposure.
- Reference Data : The compound’s genotoxicity was preliminarily reported in sponge-derived analogs, requiring validation in mammalian systems .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent concentration ranges (e.g., 0.1–100 µM) and exposure times (e.g., 24–72 hours).
- Orthogonal Assays : Cross-validate results using multiple methods (e.g., MTT assay for cytotoxicity vs. flow cytometry for apoptosis).
- Solubility Controls : Use DMSO concentrations ≤0.1% and confirm compound solubility in assay media via dynamic light scattering (DLS).
Q. What strategies optimize the compound’s interaction with voltage-gated ion channels (e.g., hKV10.1)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with the channel’s pore domain.
- Electrophysiology : Perform patch-clamp experiments on hKV10.1-expressing HEK293 cells to measure current inhibition (IC₅₀).
- SAR Studies : Modify the propoxy chain length or bromine substitution to enhance selectivity .
Q. How to profile metabolites using high-resolution mass spectrometry (HRMS)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
